molecular formula C26H23FN4O3 B3992581 4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one

4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B3992581
M. Wt: 458.5 g/mol
InChI Key: HGQDWOBURSSIDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 3-nitro-1-phenylquinolin-2(1H)-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one has been studied for its potential as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders. It has shown promising results in inhibiting tyrosinase activity, making it a potential candidate for skin-whitening agents and antimelanogenic substances . Additionally, it may have applications in Parkinson’s disease therapies and as an antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one is unique due to its specific structural features that enhance its binding affinity to tyrosinase. The presence of the nitro group and the quinoline ring system contributes to its potent inhibitory activity compared to other similar compounds .

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c27-20-12-10-19(11-13-20)18-28-14-16-29(17-15-28)24-22-8-4-5-9-23(22)30(21-6-2-1-3-7-21)26(32)25(24)31(33)34/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQDWOBURSSIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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